Bisphpshonate-942
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Overview
Description
Preparation Methods
BPH-942 is synthesized through a series of chemical reactions involving the incorporation of lipophilic groups into the bisphosphonate structure . The synthetic route typically involves the use of reagents such as pravastatin, pamidronate, and GGTI-298 . The reaction conditions are carefully controlled to ensure the desired lipophilic properties of the final product .
Chemical Reactions Analysis
BPH-942 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BPH-942 has a wide range of scientific research applications, including:
Mechanism of Action
BPH-942 exerts its effects by inhibiting the activity of enzymes involved in the biosynthesis of isoprenoids, such as geranylgeranyl diphosphate synthase . This inhibition disrupts the prenylation of proteins, which is essential for the growth and survival of Plasmodium liver-stage parasites . The compound also exhibits activity against human farnesyl and geranylgeranyl diphosphate synthases .
Comparison with Similar Compounds
BPH-942 is compared with other lipophilic bisphosphonates, such as BPH-715 and BPH-943 . While all these compounds exhibit inhibitory activity against Plasmodium liver-stage parasites, BPH-942 is unique due to its specific lipophilic properties and its effectiveness against certain strains of parasites . Similar compounds include:
Properties
Molecular Formula |
C11H27NO6P2 |
---|---|
Molecular Weight |
331.28 g/mol |
IUPAC Name |
[2-[methyl(octyl)amino]-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C11H27NO6P2/c1-3-4-5-6-7-8-9-12(2)10-11(19(13,14)15)20(16,17)18/h11H,3-10H2,1-2H3,(H2,13,14,15)(H2,16,17,18) |
InChI Key |
QHCZJADGLCZUHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(C)CC(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
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